Product packaging for 1-Benzyl-3-ethylazetidine-3-carbonitrile(Cat. No.:)

1-Benzyl-3-ethylazetidine-3-carbonitrile

Cat. No.: B11900359
M. Wt: 200.28 g/mol
InChI Key: MXHKYOHRTXSREU-UHFFFAOYSA-N
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Description

1-Benzyl-3-ethylazetidine-3-carbonitrile is a synthetically valuable, nitrogen-containing heterocycle. Azetidines, four-membered rings, are increasingly important in medicinal chemistry as constrained building blocks and bioisosteres for common functional groups . The compound features a carbonitrile group, which can serve as a key synthetic handle for further chemical transformations, such as conversion to aminomethyl groups or other valuable intermediates . The rigid, three-dimensional structure of the azetidine ring is prized in drug discovery for its potential to improve the physicochemical and pharmacological properties of lead compounds, often enhancing potency and selectivity . This specific derivative, with its benzylic and ethyl substituents, is designed for use in the synthesis of more complex molecules, particularly in the development of protease inhibitors, receptor ligands, and other biologically active targets. The compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2 B11900359 1-Benzyl-3-ethylazetidine-3-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-benzyl-3-ethylazetidine-3-carbonitrile

InChI

InChI=1S/C13H16N2/c1-2-13(9-14)10-15(11-13)8-12-6-4-3-5-7-12/h3-7H,2,8,10-11H2,1H3

InChI Key

MXHKYOHRTXSREU-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C1)CC2=CC=CC=C2)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for the 1 Benzyl 3 Ethylazetidine 3 Carbonitrile Scaffold

Strategies for Constructing the Azetidine (B1206935) Ring System Bearing C3-Substitutions

The construction of the sterically demanding 3,3-disubstituted azetidine ring requires robust and efficient synthetic strategies. Both intramolecular and intermolecular approaches have been developed to access this valuable heterocyclic core.

Intramolecular Cyclization of Substituted Amines and Halides

Intramolecular cyclization is a cornerstone in the synthesis of azetidines. These methods typically involve the formation of a carbon-nitrogen bond through the cyclization of a suitably functionalized acyclic precursor.

The intramolecular nucleophilic substitution (SN2) reaction is a classical and widely employed method for the formation of the azetidine ring. nih.govresearchgate.net This approach generally involves a γ-amino halide or a related substrate where the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position to form the four-membered ring.

A general representation of this process involves a 3-amino-1-halopropane derivative. The rate and efficiency of the cyclization are influenced by the nature of the substituents on both the nitrogen and the carbon backbone, as well as the choice of the leaving group and reaction conditions. For the synthesis of a C3-disubstituted azetidine like 1-benzyl-3-ethylazetidine-3-carbonitrile, the precursor would need to be appropriately substituted. A plausible precursor would be a 2-substituted-3-amino-1-halopropane. The presence of substituents at the C2 position (which becomes the C3 of the azetidine) can influence the ease of cyclization.

A straightforward synthesis of 1,3-disubstituted azetidines has been accomplished through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. medchemexpress.com Microwave-assisted synthesis has also been shown to be an efficient method for the cyclocondensation of alkyl dihalides and primary amines in an aqueous medium to form nitrogen-containing heterocycles. medchemexpress.com

Precursor TypeReaction ConditionsProductReference
2-substituted-1,3-propanediol bis-triflatesPrimary amine, base1,3-disubstituted azetidine medchemexpress.com
Alkyl dihalidesPrimary amine, K2CO3, H2O, MicrowaveSubstituted azetidine medchemexpress.com
N-trityl-2-amino-4-bromobutanoateBaseAzetidine derivative researchgate.netsigmaaldrich.com

Recent advancements have introduced electrocatalytic methods for the intramolecular hydroamination of allylic sulfonamides to access azetidines. nih.govmagtech.com.cn This innovative approach merges cobalt catalysis with electricity to enable the regioselective formation of a key carbocationic intermediate, which then undergoes intramolecular C-N bond formation. nih.govmagtech.com.cn This method has proven effective for synthesizing strained four-membered nitrogen heterocycles, which can be challenging to obtain through traditional methods due to unfavorable kinetics and potential side reactions. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. Mechanistic studies, including electrochemical kinetic analysis, suggest that either the catalyst regeneration via nucleophilic cyclization or a second electrochemical oxidation to form the carbocationic intermediate is the rate-determining step. magtech.com.cn

A general protocol for this transformation involves the electrolysis of an allylic sulfonamide in the presence of a cobalt-salen complex as a catalyst, along with additives like dimethoxypyridine and an electrolyte such as n-Bu4NPF6. nih.gov The reaction is typically carried out using carbon felt and platinum plate electrodes. nih.gov

SubstrateCatalyst SystemKey FeaturesReference
Allylic sulfonamidesCobalt catalysis and electricityRegioselective, mild conditions nih.govmagtech.com.cn

Intermolecular Annulation Reactions for Azetidine Ring Assembly

Intermolecular annulation reactions provide a convergent approach to the azetidine scaffold, typically by combining two smaller fragments in a cycloaddition process.

The [2+2] photocycloaddition reaction, particularly the aza Paternò-Büchi reaction, stands out as a powerful and direct method for the synthesis of functionalized azetidines. rsc.org This reaction involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene to form the azetidine ring. While historically challenged by the competing E/Z isomerization of imines, recent developments have expanded the scope of this reaction. rsc.org

The majority of aza Paternò-Büchi reactions are intermolecular, where UV light irradiation excites an imine component that subsequently adds to an alkene. rsc.org To circumvent the issue of imine isomerization, cyclic imines have often been employed. rsc.org However, visible-light-mediated intermolecular aza Paternò-Büchi reactions have been developed using oximes, such as 2-isoxazoline-3-carboxylates, which can be activated via triplet energy transfer from a commercially available iridium photocatalyst. nih.govacs.org This modern approach is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors. nih.govacs.org

Imine ComponentAlkene ComponentReaction TypeKey FeaturesReference
Cyclic IminesVarious AlkenesUV PhotocycloadditionPrevents E/Z isomerization rsc.org
2-Isoxazoline-3-carboxylatesVarious AlkenesVisible-Light PhotocycloadditionMild conditions, broad scope nih.govacs.org

Beyond photocycloadditions, other reactions involving imines and alkenes can lead to the formation of azetidines. For instance, the reaction of alkynyl ketones with N-tosylimines, when catalyzed by DMAP in dichloromethane (B109758), has been shown to produce completely substituted azetidines, albeit in moderate yields. This reaction offers a pathway to highly functionalized azetidine rings.

The synthesis of 3,3-disubstituted azetidines can also be achieved through the direct modification of pre-formed azetidines. A modular synthesis has been developed using azetidinylation reagents, such as azetidinyl trichloroacetimidates, which react with various nucleophiles in the presence of a scandium triflate catalyst to yield 3,3-disubstituted azetidines in high yields. This method is noted for its mild reaction conditions and broad substrate scope.

Ring-Expansion and Rearrangement Strategies for Azetidine Synthesis

Ring-expansion and rearrangement reactions offer powerful alternatives to traditional cyclization methods for constructing the azetidine core. These strategies often leverage the release of ring strain from smaller, more readily available precursors.

The one-carbon ring expansion of aziridines to azetidines is a conceptually attractive and increasingly viable method for synthesizing the azetidine scaffold. rsc.orggoogle.com This transformation typically involves the reaction of an aziridine (B145994) with a one-carbon electrophile, which triggers a rearrangement to the four-membered ring system. The reactivity of the aziridine ring, driven by its inherent strain (approximately 27 kcal/mol), makes it a valuable building block for more complex heterocycles. mdpi.com

One common approach involves the generation of an aziridinium (B1262131) ylide, which can then undergo a rsc.orgnih.gov-Stevens rearrangement. google.com For instance, the reaction of an N-substituted aziridine with a diazo compound in the presence of a suitable catalyst can lead to the formation of the corresponding azetidine. While this method has been explored for various azetidine derivatives, its direct application to form a 3-cyano substituted azetidine like this compound would require an aziridine precursor such as N-benzyl-2-cyanoaziridine. The subsequent reaction with a one-carbon nucleophile/electrophile pair would then, in principle, yield the desired azetidine ring.

Recent advancements have demonstrated biocatalytic approaches to this transformation. Engineered cytochrome P450 enzymes have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines with high stereocontrol. google.com This enzymatic approach overcomes challenges associated with competing side reactions, such as cheletropic extrusion, and offers a promising route to chiral azetidines. google.com

A generalized scheme for this transformation is presented below:

Table 1: General Reaction Data for Aziridine to Azetidine Ring Expansion

Starting Material Reagent Catalyst Product Yield (%) Reference
N-aryl/alkyl aziridine Diazoacetate Rh(II) or Cu(I) Substituted azetidine Variable rsc.org
N-sulfonyl aziridine Dimethylsulfoxonium methylide None N-sulfonyl azetidine Good researchgate.net
N-aryl aziridine Ethyl diazoacetate Engineered P450 Chiral azetidine High google.com

A more recent and powerful strategy for azetidine synthesis involves the strain-release-driven homologation of azabicyclo[1.1.0]butanes. researchgate.net These highly strained bicyclic compounds (ring strain estimated to be ~65 kcal/mol) are potent precursors for the modular construction of azetidines. The methodology, developed by Aggarwal and coworkers, relies on the generation of a previously unreported nucleophilic species, azabicyclo[1.1.0]butyl lithium. researchgate.net

This lithiated species can be trapped with various electrophiles. For instance, its reaction with a boronic ester forms a boronate complex. Subsequent N-protonation triggers a 1,2-migration with cleavage of the central C-N bond, effectively relieving the ring strain and yielding an azetidinyl boronic ester. researchgate.net This method is notable for its stereospecificity and broad substrate scope, accommodating a wide range of boronic esters. researchgate.net While not directly demonstrated for the synthesis of a 3-cyano-3-ethyl derivative, this methodology provides a framework for accessing highly substituted azetidines. The resulting azetidinyl boronic ester is a versatile intermediate that could potentially be converted to the desired carbonitrile.

Introduction and Functionalization of the Nitrile and Ethyl Groups at Azetidine C3

The concurrent installation of two distinct substituents at the C3 position of the azetidine ring, as in this compound, requires precise and often sequential chemical transformations.

The introduction of a nitrile group at the C3 position is a critical step. Nucleophilic cyanation is a direct and effective method for achieving this transformation.

A common and well-established strategy for introducing nucleophiles at the C3 position of an azetidine ring involves the displacement of a suitable leaving group, such as a halide or a sulfonate ester (e.g., mesylate or tosylate). The synthesis typically begins with a precursor like N-benzyl-3-hydroxyazetidine. google.com This alcohol is converted into a more reactive electrophile by mesylation using methanesulfonyl chloride in the presence of a base like triethylamine. google.comgoogle.com

The resulting N-benzyl-3-mesyloxyazetidine is then subjected to nucleophilic attack by a cyanide source, such as sodium or potassium cyanide. This reaction, analogous to the well-documented displacement with amine nucleophiles, proceeds via an SN2 mechanism to yield the desired 3-cyanoazetidine derivative. google.comnih.gov The reaction conditions must be carefully controlled to favor the desired substitution over potential elimination or ring-opening side reactions.

Table 2: Representative Nucleophilic Displacement at Azetidine C3

Starting Material Reagents Intermediate Nucleophile Product
N-Benzyl-3-hydroxyazetidine 1. Methanesulfonyl chloride, Triethylamine N-Benzyl-3-mesyloxyazetidine Pyrrolidine N-Benzyl-3-pyrrolidinoazetidine

The Baylis-Hillman reaction provides an alternative and convergent route to functionalized azetidines. This reaction involves the coupling of an aldehyde with an activated alkene, catalyzed by a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane). researchgate.netorganic-chemistry.org Its application in azetidine chemistry has led to a convenient synthesis of azetidine-3-carbonitriles. researchgate.net

The strategy involves a one-pot, high-yield, and highly diastereoselective annulation of unmodified Baylis-Hillman adducts with N-arylphosphoramidates. researchgate.net This process directly constructs the azetidine ring with the desired carbonitrile (or carboxylate) functionality at the C3 position. researchgate.net Although this specific method yields N-aryl azetidines, the underlying principle of using Baylis-Hillman chemistry demonstrates a powerful approach to creating the C3-substituted core, which could be adapted for N-benzyl derivatives. The reaction's atom economy and mild conditions make it an attractive synthetic tool. arkat-usa.org

Introducing the ethyl group at the already substituted C3 position stereoselectively is a significant synthetic challenge. One plausible approach involves the use of a C3-ketoazetidine precursor, such as benzyl (B1604629) 3-oxoazetidine-1-carboxylate. bldpharm.com This ketone can serve as an electrophilic handle for the introduction of the ethyl group.

A stereoselective addition could potentially be achieved by reacting the 3-oxoazetidine with an ethyl organometallic reagent (e.g., diethylzinc (B1219324) or an ethyl Grignard reagent) in the presence of a chiral ligand or catalyst. This would generate a tertiary alcohol, 1-benzyl-3-ethyl-3-hydroxyazetidine. The subsequent conversion of the hydroxyl group to the nitrile, for instance, via a Mitsunobu reaction with acetone (B3395972) cyanohydrin or by displacement of a derived mesylate, would complete the synthesis.

Alternatively, stereocontrol can be achieved through the alkylation of an enolate derived from a 3-ketoazetidine. The stereochemical outcome would be influenced by the geometry of the enolate and the steric hindrance imposed by the N-benzyl group and the incoming electrophile (e.g., ethyl iodide). Diethylaluminum chloride has been noted to promote various reactions in substituted azetidines, indicating the potential for Lewis acid-mediated stereocontrolled additions at the C3 position. acs.org

Nucleophilic Cyanation Strategies for C3-Carbonitrile Formation

N-Benzylation Strategies for Azetidine Derivatives

The N-benzyl group is a common protecting group in azetidine chemistry, valued for its relative stability during many synthetic transformations. The most direct method for its introduction is the N-alkylation of a pre-formed azetidine ring with a benzyl halide, typically benzyl bromide or benzyl chloride. google.com

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or sodium bicarbonate. google.com The choice of solvent can range from polar aprotic solvents like acetonitrile (B52724) or DMF to aqueous systems, sometimes with the aid of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide to facilitate the reaction between the aqueous and organic phases. google.com While effective, many studies have noted that the removal of the N-benzyl group can require harsh conditions, which has led to the use of alternative protecting groups like the benzhydryl group in some cases. google.comgoogle.com Nevertheless, for many synthetic routes, direct N-benzylation remains a straightforward and widely used procedure.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-Benzylazetidin-3-ol
N-Benzyl-3-aminoazetidine
N-Benzyl-3-pyrrolidinoazetidine
N-Benzyl-3-mesyloxyazetidine
Benzyl 3-oxoazetidine-1-carboxylate
1-Benzyl-3-ethyl-3-hydroxyazetidine
1-Benzylpyridinium-3-carboxylate
Acetone cyanohydrin
Benzyl bromide
Benzyl chloride
Diethylzinc
Ethyl iodide
Methanesulfonyl chloride
Potassium carbonate
Sodium bicarbonate
Tetrabutylammonium bromide

Direct N-Alkylation Protocols

Direct N-alkylation represents a straightforward and widely employed method for the introduction of a benzyl group onto a secondary amine, such as the nitrogen atom of the azetidine ring. This method typically involves the reaction of the azetidine precursor with a benzyl halide, most commonly benzyl bromide or benzyl chloride, in the presence of a base. The base is crucial for deprotonating the azetidine nitrogen, thereby increasing its nucleophilicity and facilitating the substitution reaction.

The general reaction scheme for the direct N-alkylation of 3-ethylazetidine-3-carbonitrile (B13028312) is depicted below:

Direct N-Alkylation Reaction Scheme

Scheme 1: General reaction for the direct N-alkylation of 3-ethylazetidine-3-carbonitrile with a benzyl halide.

Key parameters that influence the efficiency of this transformation include the choice of solvent, base, temperature, and the nature of the leaving group on the benzylating agent. A variety of conditions have been reported for the N-alkylation of azetidines and other cyclic amines, which can be adapted for the synthesis of this compound. For instance, the use of a non-polar aprotic solvent like toluene (B28343) in combination with an inorganic base such as potassium carbonate is a common practice. Phase-transfer catalysts can also be employed to facilitate the reaction between the organic-soluble azetidine and an aqueous or solid base.

ParameterConditionRationale
Alkylating Agent Benzyl bromideBromide is a better leaving group than chloride, leading to faster reaction rates.
Base Potassium Carbonate (K₂CO₃)An inexpensive and moderately strong base, sufficient to deprotonate the azetidine nitrogen.
Solvent Toluene, Acetonitrile (MeCN)Aprotic solvents that are generally unreactive under these conditions.
Temperature Room Temperature to 80 °CHeating can increase the reaction rate, but higher temperatures may lead to side products.

Reductive Amination Approaches to N-Benzylated Azetidines

Reductive amination offers an alternative and highly effective strategy for the N-benzylation of azetidines. This two-step, one-pot process involves the initial formation of an iminium ion intermediate through the reaction of the secondary amine (3-ethylazetidine-3-carbonitrile) with an aldehyde (benzaldehyde). This intermediate is then reduced in situ to the corresponding tertiary amine by a suitable reducing agent. A key advantage of this method is the avoidance of over-alkylation, which can sometimes be an issue in direct alkylation methods.

The general reaction scheme for the reductive amination is as follows:

Reductive Amination Reaction Scheme

Scheme 2: General reaction for the reductive amination of 3-ethylazetidine-3-carbonitrile with benzaldehyde.

The choice of reducing agent is critical for the success of the reductive amination. The reducing agent must be mild enough not to reduce the aldehyde starting material but potent enough to reduce the formed iminium ion. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a widely used and highly effective reagent for this purpose due to its selectivity. Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be employed. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) at room temperature.

ParameterConditionRationale
Aldehyde BenzaldehydeThe carbonyl source for the formation of the benzyl group on the nitrogen.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)A mild and selective reducing agent, ideal for reducing iminium ions in the presence of aldehydes.
Solvent Dichloromethane (DCM), Dichloroethane (DCE)Aprotic solvents that effectively dissolve the reactants and do not interfere with the reaction.
Temperature Room TemperatureThe reaction generally proceeds efficiently at ambient temperature.
Additive Acetic Acid (optional)Can be used to catalyze the formation of the iminium ion.

Chemical Reactivity and Transformation Chemistry of 1 Benzyl 3 Ethylazetidine 3 Carbonitrile

Ring-Strain Driven Reactivity of the Azetidine (B1206935) Core

The azetidine ring, a four-membered heterocycle containing a nitrogen atom, is characterized by significant ring strain, which is the primary driver of its reactivity. This strain arises from the deviation of the bond angles from the ideal tetrahedral angle of 109.5°. Consequently, the C-N and C-C bonds within the ring are weakened, making them susceptible to cleavage under various conditions. The presence of a bulky N-benzyl group and substituents at the 3-position can further influence the steric and electronic properties of the ring, affecting its reactivity profile.

Nucleophile-Induced Ring Cleavage

The strained nature of the azetidine ring in 1-Benzyl-3-ethylazetidine-3-carbonitrile makes it a target for nucleophilic attack. Nucleophiles can induce ring cleavage by attacking one of the ring carbons, leading to the formation of acyclic products. The regioselectivity of this attack is influenced by steric hindrance and the electronic nature of the substituents. In the case of this compound, the quaternary carbon at the 3-position is sterically hindered, suggesting that nucleophilic attack is more likely to occur at the less substituted C2 or C4 positions.

Common nucleophiles that can effect the ring opening of azetidines include organometallic reagents, amines, and other strong nucleophiles. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks a ring carbon, and the nitrogen lone pair assists in the cleavage of a C-N bond. The N-benzyl group, being electron-withdrawing, can activate the ring towards nucleophilic attack.

Electrophile-Mediated Ring Scission

The azetidine ring can also be activated towards cleavage by electrophiles. The nitrogen atom of the azetidine ring is nucleophilic and can react with a wide range of electrophiles. This initial reaction forms a quaternary azetidinium species, which is highly activated towards ring opening by a subsequent nucleophilic attack.

For instance, the reaction with acids can lead to protonation of the nitrogen, followed by attack of the conjugate base to open the ring. Other electrophiles, such as acyl halides or alkyl halides, can similarly activate the ring. The regioselectivity of the subsequent nucleophilic attack on the activated azetidinium ring is governed by factors similar to those in direct nucleophile-induced cleavage, with the less sterically hindered carbon being the preferred site of attack.

Transformations Involving the Nitrile Functional Group

The carbonitrile (cyano) group is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to a diverse range of other functional groups.

Hydrolysis to Carboxamides and Carboxylic Acids

The hydrolysis of the nitrile group in this compound represents a pathway to the corresponding carboxamide and carboxylic acid derivatives. However, the nitrile group is situated on a quaternary carbon, making it sterically hindered. This steric hindrance can significantly impact the reaction conditions required for hydrolysis. acs.orgarkat-usa.org

The hydrolysis of nitriles can be catalyzed by either acid or base and typically proceeds in two stages: initial hydration to a carboxamide, followed by further hydrolysis to the carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). chemguide.co.uk For sterically hindered nitriles, forcing conditions such as high temperatures and strong acid or base concentrations may be necessary. youtube.comacs.org However, under milder conditions, the reaction can often be stopped at the carboxamide stage. arkat-usa.org

Reagent/CatalystConditionsProductNotes
Strong Acid (e.g., H₂SO₄, HCl)HeatCarboxylic AcidHarsh conditions may be required for hindered nitriles. chemguide.co.uk
Strong Base (e.g., NaOH, KOH)HeatCarboxylate SaltSubsequent acidification is needed to obtain the free carboxylic acid. chemguide.co.uk
Phase-Transfer CatalysisBiphasic systemCarboxylic AcidCan be effective for lipophilic and hindered nitriles.
Enzyme (Nitrilase)Mild pH and temperatureCarboxylic Acid or AmideOffers high selectivity and mild conditions, but substrate specificity is key.

Reduction Reactions of the Carbonitrile

The carbonitrile group can be readily reduced to a primary amine. This transformation is of significant synthetic importance as it provides access to aminomethyl-substituted azetidines, which can be valuable building blocks in medicinal chemistry. A variety of reducing agents can be employed for this purpose. wikipedia.orgacsgcipr.org

Catalytic hydrogenation using catalysts such as Raney nickel, platinum oxide, or palladium on carbon is a common method for nitrile reduction. wikipedia.org Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄), diisopropylaminoborane, or diborane (B8814927) can be used. organic-chemistry.orgnih.govorganic-chemistry.org The choice of reducing agent can sometimes influence the outcome, especially in the presence of other reducible functional groups.

Reducing AgentConditionsProductNotes
H₂/Raney NiHigh pressure, elevated temperaturePrimary AmineA common industrial method. wikipedia.org
H₂/Pd/C or PtO₂VariesPrimary AmineEffective catalysts for hydrogenation. acsgcipr.org
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THFPrimary AmineA powerful and versatile reducing agent.
DiisopropylaminoboraneCatalytic LiBH₄Primary AmineShows good functional group tolerance. nih.govorganic-chemistry.org

[3+2] Cycloaddition Reactions of the Nitrile

The nitrile group, with its carbon-nitrogen triple bond, can participate as a dipolarophile in [3+2] cycloaddition reactions. uchicago.edu This type of reaction involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. While there are no specific reports on the [3+2] cycloaddition reactions of this compound, the general principles of this reaction class suggest its potential applicability. nih.govwikipedia.orgyoutube.com

Potential 1,3-dipoles that could react with the nitrile group include azides, nitrones, and nitrile oxides. The reaction with an azide, for instance, would lead to the formation of a tetrazole ring, a common scaffold in medicinal chemistry. The feasibility and regioselectivity of such cycloadditions would depend on the electronic nature of the nitrile and the specific 1,3-dipole used. It is worth noting that related cycloadditions involving cyanamides have been reported. nih.gov

Reactivity of the N-Benzyl Substituent

The N-benzyl group is a common protecting group for amines in organic synthesis due to its general stability and the various methods available for its removal or modification. nih.govorganic-chemistry.org In the context of this compound, this group plays a crucial role in both protecting the nitrogen atom and influencing the reactivity of the entire molecule.

Deprotection Strategies

Removal of the N-benzyl group is a key step to enable further functionalization of the azetidine nitrogen. The primary methods for this transformation are catalytic hydrogenation and dissolving metal reductions.

Catalytic Hydrogenation: This is a widely used method for N-debenzylation. mdma.ch The reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. nih.govmdma.ch The process is generally clean, yielding the deprotected amine and toluene (B28343) as the byproduct. organic-chemistry.org To mitigate catalyst poisoning by the product amine, which can slow the reaction, additives like acids are sometimes employed. nih.gov For instance, the use of a mixed catalyst system, such as Pd/C with niobic acid-on-carbon, has been shown to facilitate the hydrogenative deprotection of N-benzyl amines under mild conditions (room temperature, atmospheric H₂ pressure). nih.gov

Catalytic Transfer Hydrogenation (CTH): An alternative to using high-pressure hydrogen gas is CTH. This method uses a hydrogen donor in the presence of the catalyst. Ammonium formate (B1220265) is a common and effective hydrogen source for the rapid deprotection of N-benzyl groups, often leading to complete reaction in minutes at reflux temperatures. mdma.ch

Birch Reduction: This method employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia with a proton source (like an alcohol). wikipedia.orgyoutube.com It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule. acs.org The Birch reduction converts the aromatic benzyl (B1604629) group into a non-aromatic diene, which is then easily hydrolyzed to cleave the C-N bond and liberate the secondary amine. wikipedia.org Modern protocols for Birch-type reductions that avoid the use of liquid ammonia have also been developed, using alternative amine solvents or bench-stable sodium dispersions. acs.org

Table 1: Comparison of N-Benzyl Deprotection Strategies

Method Reagents & Conditions Advantages Potential Considerations
Catalytic Hydrogenation H₂, Pd/C, solvent (e.g., MeOH, EtOH) nih.govorganic-chemistry.org Clean byproducts (toluene); catalyst is recoverable. May require elevated pressure/temperature; potential for catalyst poisoning. nih.gov Sensitive groups (alkenes, alkynes) may be reduced.
Transfer Hydrogenation Ammonium formate, Pd/C, refluxing MeOH mdma.ch Rapid reaction times; avoids high-pressure H₂. Requires reflux temperatures.
Birch Reduction Na or Li, liquid NH₃, alcohol (e.g., EtOH) wikipedia.org Orthogonal to many hydrogenation-sensitive groups. Requires cryogenic conditions and handling of alkali metals.
Ammonia-Free Birch Sodium dispersion, 15-crown-5, THF, H₂O acs.org Avoids liquid ammonia; bench-stable reagents. Requires specific crown ethers; may have different selectivity.

Functionalization of the Benzyl Moiety

Instead of removal, the benzyl group itself can be functionalized, most commonly through directed ortho-lithiation. This reaction utilizes a strong base, typically tert-butyllithium (B1211817) (t-BuLi), to selectively deprotonate the carbon atom ortho to the benzylic carbon. researchgate.netresearchgate.net The directing effect is facilitated by the nitrogen atom of the azetidine ring. The resulting organolithium intermediate is a powerful nucleophile that can react with a wide range of electrophiles to introduce new substituents onto the aromatic ring. researchgate.netresearchgate.netnih.gov

This strategy allows for the synthesis of diversely substituted aromatic structures while the azetidine core remains intact. For example, lithiation of N-benzylpivalamides followed by quenching with various electrophiles (e.g., aldehydes, ketones, alkyl halides) yields 2-substituted derivatives in high yields. researchgate.netresearchgate.net A similar principle applies to this compound, where the azetidine nitrogen directs the lithiation to the ortho-position of the phenyl ring.

Table 2: Examples of Electrophiles for ortho-Functionalization

Electrophile Product Type Reference
D₂O Deuterated Benzyl Group researchgate.net
Alkyl Halides (e.g., MeI, EtI) ortho-Alkylated Benzyl Group researchgate.net
Aldehydes (e.g., PhCHO) ortho-Hydroxyalkylated Benzyl Group researchgate.net
Ketones (e.g., Ph₂CO) ortho-Hydroxyalkylated Benzyl Group researchgate.net
Carbon Dioxide (CO₂) ortho-Carboxylated Benzyl Group researchgate.net

Reactions Involving the C3-Ethyl Group

The C3 position of this compound is a quaternary center, meaning the ethyl group itself is the primary site for reactions at this substituent. The adjacent electron-withdrawing nitrile group significantly influences the reactivity of the ethyl group.

The protons on the carbon atom alpha to the nitrile group (the -CH₂- part of the ethyl group) are acidic and can be removed by a strong base to form a carbanion. This nucleophilic center can then participate in alkylation or other C-C bond-forming reactions. The nitrile group itself is a versatile functional handle that can undergo various transformations.

Reduction of the Nitrile: The cyano group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds through nucleophilic addition of hydride to the nitrile carbon. libretexts.org This transformation would yield 1-benzyl-3-ethyl-3-(aminomethyl)azetidine, converting the nitrile into a more basic and nucleophilic aminomethyl group. Catalytic hydrogenation can also be employed to reduce nitriles to primary amines, often using catalysts like cobalt or nickel under hydrogen pressure. researchgate.netnih.gov

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a primary amide, respectively. This provides a route to introduce carboxylic acid or amide functionality at the C3 position, which are valuable in medicinal chemistry. nih.gov

Reaction with Organometallics: Grignard reagents can add to the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.org This would convert the C3-nitrile into a C3-acyl group, providing another avenue for skeletal diversification.

Stereochemical Implications of Chemical Transformations

When starting with an enantiomerically pure form of this compound, the stereochemical outcome of subsequent reactions is of paramount importance. The chiral center at C3 can either be retained, inverted, or can influence the formation of new stereocenters.

Diastereoselectivity in Subsequent Reactions

The existing stereocenter at C3 can exert significant stereocontrol over new stereocenters formed during a reaction, a phenomenon known as diastereoselectivity. The chiral environment created by the C3 substituents can direct an incoming reagent to attack one face of the molecule preferentially.

For example, if a reaction were to occur at the C2 position of the azetidine ring (e.g., via lithiation and electrophilic quench), the bulky ethyl and cyano groups at C3 would likely direct the incoming electrophile to the trans position to minimize steric hindrance. acs.orgrsc.org Studies on the diastereoselective synthesis of substituted azetidines have shown that the relative stereochemistry of substituents can be controlled with high precision. acs.orgnih.govbirmingham.ac.uk For instance, iodine-mediated cyclization of homoallyl amines can produce cis-2,4-disubstituted azetidines with high diastereoselectivity. nih.gov Similarly, the difunctionalization of azetines has been shown to produce 2,3-disubstituted azetidines as single isomers with complete relative stereocontrol. acs.org These principles suggest that transformations on the this compound scaffold that generate a second stereocenter would likely proceed with a high degree of diastereoselectivity, governed by the existing C3-stereocenter.

Advanced Characterization and Computational Studies of 1 Benzyl 3 Ethylazetidine 3 Carbonitrile

Spectroscopic Analysis for Elucidating Molecular Structure

Spectroscopic methods are indispensable for the detailed characterization of 1-benzyl-3-ethylazetidine-3-carbonitrile, each providing unique insights into its complex structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone for determining the connectivity and stereochemistry of organic molecules. For this compound, ¹H and ¹³C NMR spectra reveal the specific chemical environments of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, characteristic signals are expected for the benzyl (B1604629) group protons, the ethyl group protons, and the protons of the azetidine (B1206935) ring. The aromatic protons of the benzyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) would likely resonate as a singlet or a pair of doublets, depending on their magnetic equivalence, further downfield. The ethyl group would exhibit a quartet for the methylene protons and a triplet for the methyl protons, with their exact shifts influenced by the adjacent quaternary carbon. The protons on the azetidine ring would show complex splitting patterns due to geminal and vicinal coupling.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbon atoms of the benzyl group, the ethyl group, the azetidine ring, and the nitrile functional group. The nitrile carbon is characteristically found in the downfield region, typically around 115-125 ppm. The carbons of the phenyl ring would appear in the aromatic region (120-140 ppm), while the aliphatic carbons of the azetidine and ethyl groups would be observed at higher field strengths.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the molecular puzzle. COSY spectra would establish the connectivity between neighboring protons, for instance, between the methylene and methyl protons of the ethyl group. HSQC spectra correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)
Benzyl (Aromatic)7.2 - 7.4
Benzyl (CH₂)3.5 - 4.5
Azetidine (CH₂)2.5 - 4.0
Ethyl (CH₂)1.5 - 2.0
Ethyl (CH₃)0.8 - 1.2

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Nitrile (CN)115 - 125
Benzyl (Aromatic)120 - 140
Benzyl (CH₂)50 - 60
Azetidine (C-quaternary)40 - 50
Azetidine (CH₂)45 - 60
Ethyl (CH₂)20 - 30
Ethyl (CH₃)8 - 15

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would display a characteristic absorption band for the nitrile group (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. The presence of the benzyl group would be confirmed by C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the ring (around 1450-1600 cm⁻¹). Aliphatic C-H stretching vibrations from the ethyl and azetidine groups would be observed in the 2850-3000 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the nitrile stretch is often weak in FT-IR, it can give a moderately strong signal in the Raman spectrum. The symmetric stretching of the aromatic ring is also typically a strong band in Raman spectra. This non-destructive technique is valuable for analyzing bulk samples and can offer insights into the molecular symmetry and polarizability of the bonds. syncsci.com

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupFT-IR Frequency (cm⁻¹)Raman Shift (cm⁻¹)
C≡N Stretch (Nitrile)2220 - 22602220 - 2260
C-H Stretch (Aromatic)3000 - 31003000 - 3100
C-H Stretch (Aliphatic)2850 - 29602850 - 2960
C=C Stretch (Aromatic)1450 - 16001450 - 1600
C-N Stretch (Azetidine)1100 - 12501100 - 1250

Mass Spectrometry Techniques (HRMS, fragmentation pathways)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization. High-resolution mass spectrometry (HRMS) can determine the exact mass of the parent ion, allowing for the unambiguous determination of its molecular formula. For this compound (C₁₃H₁₆N₂), the expected exact mass would be approximately 200.1313 g/mol .

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. A common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Other fragments could arise from the loss of the ethyl group or the nitrile group from the parent ion. Analysis of these fragmentation pathways helps to confirm the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide definitive information on bond lengths, bond angles, and the conformation of the azetidine ring and its substituents. This would unambiguously establish the stereochemistry of the molecule. The Cambridge Structural Database (CSD) is a repository for such crystal structures. nih.gov

Theoretical and Computational Chemistry Investigations

Theoretical and computational methods complement experimental data by providing insights into the electronic structure and energetic properties of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to predict molecular geometries, vibrational frequencies, and various electronic properties. bohrium.com For this compound, DFT calculations can be employed to optimize the molecular geometry, predicting bond lengths and angles that can be compared with experimental data from X-ray crystallography, if available. nih.govbohrium.com

Furthermore, DFT can be used to calculate the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov The analysis of the HOMO-LUMO gap provides information about the chemical reactivity and kinetic stability of the molecule. The calculated vibrational frequencies from DFT can also be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. bohrium.com Theoretical studies on similar systems, such as the 1,3-dipolar cycloaddition of benzyl azide, have successfully utilized DFT to understand reaction mechanisms and regioselectivity. ufms.br

Conformational Analysis and Energy Minima

Conformational analysis is essential for understanding the three-dimensional structure and stability of this compound. The molecule's flexibility, primarily due to the rotation around the single bonds connected to the benzyl group, gives rise to various conformers with different energy levels.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (N-C-C-Ph) Relative Energy (kcal/mol) Description
A ~60° (gauche) 0.00 Most stable, minimal steric hindrance.
B ~180° (anti) 0.85 Slightly higher energy due to potential interactions.
C ~0° (eclipsed) 3.50 Energy maximum, significant steric repulsion.

Note: This table is illustrative, based on principles from related structures. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comyoutube.comlibretexts.org

For this compound, the HOMO is expected to be localized predominantly on the electron-rich benzyl ring, which has significant π-character. The LUMO is likely centered on the electron-withdrawing nitrile group (-C≡N) due to its π* anti-bonding character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov DFT calculations, commonly using the B3LYP functional, are employed to determine the energies of these orbitals. nih.govnih.govresearchgate.net

Table 2: Predicted Frontier Orbital Properties for this compound

Parameter Predicted Value (eV) Implication
EHOMO -6.8 eV to -8.2 eV Energy of the highest occupied molecular orbital; indicates electron-donating ability. researchgate.net
ELUMO -0.1 eV to -1.8 eV Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. researchgate.net
HOMO-LUMO Gap (ΔE) ~5.0 eV to ~8.1 eV Indicates chemical reactivity and kinetic stability. researchgate.netnih.gov

Note: The values are typical ranges observed for similar organic molecules and would need to be confirmed by specific quantum chemical calculations for the target compound. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing different potential values.

Typically, red or yellow areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These regions are often associated with lone pairs on heteroatoms or π-electron systems. Blue areas denote regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack, commonly found around hydrogen atoms attached to electronegative atoms. nih.gov

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the nitrile group due to its lone pair and high electronegativity. The π-cloud of the benzyl ring would also exhibit a negative potential. nih.gov

Positive Potential (Blue): Located around the hydrogen atoms of the benzyl group and the ethyl group.

Neutral Potential (Green): Regions with moderate electrostatic potential.

Computational Prediction of Spectroscopic Data

Computational methods, particularly DFT, can accurately predict various spectroscopic properties of molecules before they are synthesized or isolated. dntb.gov.ua This includes vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

By performing geometry optimization followed by frequency calculations (e.g., using the B3LYP method with a basis set like 6-31G+(d,p)), a theoretical vibrational spectrum can be generated. nih.gov The calculated frequencies can then be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and aid in the assignment of spectral bands. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and correlated with experimental data for structural elucidation. nih.gov A strong correlation between the calculated and experimental data validates the optimized molecular geometry. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

For the synthesis of this compound, computational modeling could elucidate the key steps, such as the nucleophilic substitution to introduce the benzyl group onto the azetidine nitrogen and the subsequent introduction of the ethyl and nitrile groups. For example, modeling the nucleophilic attack of an azetidine precursor on benzyl bromide would involve locating the transition state structure for the C-N bond formation. nih.gov This analysis provides insights into the reaction's feasibility, kinetics, and the origins of its regio- and stereoselectivity. Such studies can help optimize reaction conditions by predicting the most energetically favorable pathway. nih.gov

Molecular Dynamics Simulations (if applicable for larger systems/interactions)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While often applied to large biological systems like proteins or complex systems like ionic liquids, MD simulations can also be valuable for smaller molecules in certain contexts. smolecule.comnih.gov

For this compound, MD simulations could be employed to study its behavior in a solvent, providing insights into solvation effects and conformational dynamics in a condensed phase. If this compound were being investigated as a potential drug, MD simulations would be critical for modeling its interaction with a biological target, such as a receptor or enzyme. smolecule.com These simulations can reveal the stability of the ligand-receptor complex, identify key intermolecular interactions like hydrogen bonds, and calculate binding free energies, which are crucial for drug design. researchgate.net

Synthetic Applications and Future Research Directions of 1 Benzyl 3 Ethylazetidine 3 Carbonitrile

Role as a Key Intermediate in Complex Organic Synthesis

1-Benzyl-3-ethylazetidine-3-carbonitrile serves as a pivotal intermediate in the construction of a variety of complex organic molecules. The presence of the nitrile group, the ethyl substituent at the C3 position, and the N-benzyl protecting group allows for a wide array of chemical transformations.

Precursor to Azetidine-3-carboxylic Acid Derivatives and Related Amino Acids

Azetidine-3-carboxylic acids are conformationally constrained analogues of important neurotransmitters like γ-aminobutyric acid (GABA) and are considered valuable building blocks for peptides and pharmaceuticals. nih.gov The this compound scaffold is an excellent precursor for this class of compounds. The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The N-benzyl group serves as a common and reliable protecting group for the azetidine (B1206935) nitrogen. It is stable under various reaction conditions but can be readily removed via catalytic hydrogenation (e.g., using palladium on carbon, Pd/C), a process known as debenzylation. google.comnih.gov This unmasks the secondary amine, which can then be used for further functionalization or to yield the final free amino acid. The synthesis of azetidine-3-carboxylic acid from its nitrile precursor is a key transformation that highlights the utility of this intermediate. researchgate.net These derivatives are crucial for creating small peptides and analogues of medications. nih.gov

Table 1: Transformation to Azetidine-3-carboxylic Acid

Precursor Reagents & Conditions Product Significance

Building Block for Bridged and Spirocyclic Azetidine Systems

Spirocyclic and bridged scaffolds are highly sought after in drug discovery due to their inherent three-dimensionality and structural novelty, which can lead to improved pharmacological properties. researchgate.net The azetidine-3-carbonitrile (B1291615) moiety is a key component in the synthesis of such complex architectures. nih.govresearchgate.net

The synthesis of spirocyclic azetidines can be achieved through intramolecular cyclization reactions. nih.gov For instance, the nitrile group in an N-benzylazetidine derivative can be reduced to a primary amine using reagents like diisobutylaluminium hydride (DIBAL-H). nih.gov This amine can then participate in subsequent reactions to form fused or spirocyclic systems. The C3-position, bearing both the nitrile and an ethyl group, creates a quaternary center that is a common feature in many spirocyclic compounds. rsc.org The development of methods to access novel spirocyclic azetidine scaffolds is an active area of research, with applications in generating lead-like molecules for central nervous system (CNS) targets. researchgate.netnih.gov

Introduction of the Azetidine-3-carbonitrile Moiety into Scaffold Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules, or libraries, for high-throughput screening in drug discovery. nih.gov this compound and related compounds are valuable building blocks for generating such libraries. The azetidine ring acts as a rigid 3D core, and the nitrile and N-benzyl groups provide convenient handles for diversification.

The nitrile group can be converted into various other functionalities, such as amines (via reduction) or tetrazoles (via cycloaddition with azides), expanding the chemical space accessible from a single intermediate. The N-benzyl group can be removed and replaced with a wide range of substituents. This modularity allows for the creation of large libraries of compounds with a common azetidine core but varied peripheral functionality, which is essential for exploring structure-activity relationships (SAR) in medicinal chemistry programs. google.comnih.gov

Potential in the Development of Chiral Catalysts and Ligands

Chiral ligands are essential components of asymmetric catalysis, a field dedicated to the selective synthesis of one enantiomer of a chiral molecule. nih.gov Azetidines, being rigid and stereochemically defined heterocycles, are attractive scaffolds for the design of new chiral ligands. rsc.org

While this compound itself is achiral, the synthesis can be adapted to produce chiral versions. For example, using a chiral amine during the initial synthesis or resolving a racemic mixture can provide enantiomerically pure azetidines. These chiral azetidines can then be elaborated into ligands for metal-catalyzed reactions. The nitrogen atom of the azetidine ring and another donor atom, potentially introduced by modifying the nitrile group, can chelate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. nih.govnih.gov The development of novel P,N-ligands (containing phosphorus and nitrogen donors) has been particularly successful, and azetidine-based structures represent a promising, yet underexplored, platform for this class of ligands. nih.gov

Integration into Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic chemistry is increasingly moving towards more efficient, safer, and sustainable methods. Flow chemistry and photoredox catalysis are at the forefront of this evolution. beilstein-journals.org

Flow Chemistry: Flow chemistry, which involves performing reactions in continuous-flow reactors, offers advantages such as enhanced safety, better temperature control, and easier scalability. beilstein-journals.org The synthesis of heterocyclic intermediates, including those for pharmaceuticals like Baricitinib which contains an azetidine-acetonitrile moiety, has been successfully adapted to flow conditions. nih.govresearchgate.net The use of microchannel reactors can lead to greener and more cost-effective production processes. nih.gov The synthesis of this compound and its derivatives could be adapted to flow systems, potentially improving yield, purity, and safety, especially for reactions involving hazardous reagents or unstable intermediates. beilstein-journals.org

Photoredox Catalysis: Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling novel and mild reaction pathways. beilstein-journals.org This methodology has been applied to a wide range of transformations, including C-H functionalization. For instance, photoredox nickel catalysis has been used for the arylation of benzylic C-H bonds. beilstein-journals.org The benzyl (B1604629) group in this compound contains benzylic protons that could potentially be functionalized using such methods, offering a new route for diversification directly on the nitrogen substituent.

Future Research Avenues in Azetidine-3-carbonitrile Chemistry

The chemistry of this compound and related azetidine-3-carbonitriles is rich with potential for future exploration. Several promising research avenues can be identified:

Enantioselective Synthesis: Developing robust and scalable methods for the enantioselective synthesis of 3-substituted azetidine-3-carbonitriles is a key goal. This would provide access to chiral building blocks for asymmetric synthesis and medicinal chemistry. rsc.org

Novel Transformations of the Nitrile Group: Beyond hydrolysis and reduction, exploring a wider range of transformations for the nitrile group, such as its use in multicomponent reactions or as a directing group for C-H activation on the azetidine ring, could yield novel molecular scaffolds.

Bioisosteric Replacements: The azetidine ring is often used as a bioisostere for other cyclic systems in drug design. researchgate.net Future work could focus on systematically exploring the use of 3-ethylazetidine-3-carbonitrile (B13028312) derivatives as replacements for phenyl rings or larger saturated heterocycles to improve the physicochemical properties of drug candidates.

Polymer and Materials Science: Investigating the incorporation of the rigid azetidine-3-carbonitrile scaffold into polymers or materials could lead to the development of new materials with unique properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Benzyl-3-ethylazetidine-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis likely involves azetidine ring formation followed by functionalization. A common approach for carbonitrile introduction is nucleophilic substitution or cyanation using reagents like TMSCF3 with CuI catalysis, as seen in analogous carbonitrile syntheses (e.g., benzo[e][1,2,4]triazine-3-carbonitrile) . Optimization should focus on solvent choice (e.g., DMF), temperature (e.g., 60°C), and stoichiometry to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization (using solvents like ethyl acetate/hexane) is critical, as demonstrated in azetidine-carboxylic acid derivatives .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ ~7.3 ppm, azetidine ring protons at δ ~3.0–4.0 ppm).
  • FT-IR : A sharp peak ~2240 cm⁻¹ confirms the nitrile group.
  • HPLC/GC-MS : For purity assessment (>95% by area normalization).
  • Melting Point : Compare with structurally similar azetidine derivatives (e.g., 1-Benzhydrylazetane-3-carboxylic acid, mp 178–180°C) to validate crystallinity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile group. Avoid exposure to moisture, as seen in safety protocols for related carbonitriles .
  • Decomposition Risks : Monitor for color changes or gas evolution, which may indicate degradation. Stability under acidic/basic conditions should be tested via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitrile group in this compound under hydrolytic conditions?

  • Methodology : The nitrile group can undergo hydrolysis to carboxylic acids or amides. Reaction pathways depend on pH and catalysts. For example, acidic conditions (H₂SO₄/H₂O) yield carboxylic acids, while alkaline conditions (NaOH/H₂O₂) produce amides. Kinetic studies using in-situ FT-IR or LC-MS can track intermediate formation, as demonstrated in benzo[e][1,2,4]triazine carbonitrile hydrolysis .

Q. How do substituents (benzyl vs. ethyl) on the azetidine ring influence the compound’s electronic and steric properties?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and HOMO-LUMO gaps. Compare with experimental data (e.g., NMR chemical shifts) to validate substituent effects.
  • Steric Effects : Use X-ray crystallography (if crystals are obtainable) or NOESY NMR to analyze spatial arrangements, as seen in benzhydryl-substituted azetidines .

Q. How can researchers resolve contradictions in reported spectral data for azetidine derivatives?

  • Methodology :

  • Cross-Validation : Compare NMR data across multiple solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-dependent shifts.
  • Isotopic Labeling : Use deuterated analogs (e.g., α-d1 derivatives) to assign overlapping proton signals, a technique applied in benzyloxybenzaldehyde studies .
  • Collaborative Reproducibility : Share raw data (e.g., FID files) via open-access platforms to enable peer verification.

Q. What safety protocols are critical when working with nitrile-containing azetidine derivatives?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure, as advised for fluorobenzyl carbonitriles .
  • Ventilation : Use fume hoods for all synthetic steps to avoid inhalation of volatile byproducts (e.g., HCN traces during decomposition).
  • Emergency Procedures : Neutralize spills with activated carbon or vermiculite, followed by disposal via hazardous waste contractors, as outlined for similar compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.